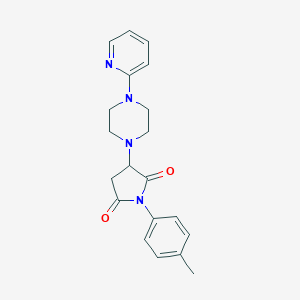![molecular formula C29H21N5O2S B304542 N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide](/img/structure/B304542.png)
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide, also known as ACPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPC belongs to a class of compounds known as cinnolines, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been shown to exhibit a wide range of biological activities, making it a useful tool for investigating various biochemical and physiological processes.
One of the limitations of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide analogs that exhibit improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide and to identify its molecular targets.
Métodos De Síntesis
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-acetylphenylhydrazine with 3-cyano-4-(4-methylphenyl)pyridine-2-carbaldehyde to form the intermediate compound, which is then reacted with thioacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
Nombre del producto |
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C29H21N5O2S |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C29H21N5O2S/c1-17-7-9-20(10-8-17)26-23(15-30)29(32-27-22-5-3-4-6-24(22)33-34-28(26)27)37-16-25(36)31-21-13-11-19(12-14-21)18(2)35/h3-14H,16H2,1-2H3,(H,31,36) |
Clave InChI |
QYHDNKBTRHFHTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)C(=O)C)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)C(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)

![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)

![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)


![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)